molecular formula C12H15BrO3 B1400556 Ethyl 2-bromo-5-ethoxy-4-methylbenzoate CAS No. 1350759-94-2

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Cat. No.: B1400556
CAS No.: 1350759-94-2
M. Wt: 287.15 g/mol
InChI Key: IIGUGQIJQXUSRL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a brominated aromatic ester building block intended for research and development applications. Compounds of this class are primarily utilized in organic synthesis, medicinal chemistry, and materials science as key intermediates for constructing more complex molecules. The bromine substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the exploration of structure-activity relationships. The ethoxy and ester groups contribute to the compound's physicochemical properties, influencing its solubility and reactivity profile. Researchers value this scaffold for its potential in developing novel active compounds. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. This product must be handled by qualified professionals in a laboratory setting. Note: The specific applications, mechanism of action, and detailed research value for this exact compound are not currently established in the searched literature and would need to be defined based on your proprietary research data.

Properties

IUPAC Name

ethyl 2-bromo-5-ethoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGUGQIJQXUSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213939
Record name Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester
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Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350759-94-2
Record name Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350759-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure elucidation of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is a foundational imperative. Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a polysubstituted aromatic ester, a class of compounds frequently utilized as key intermediates in the synthesis of more complex molecular targets. Its utility is predicated on the specific arrangement of its functional groups—the ester, bromo, ethoxy, and methyl moieties—which dictates its reactivity and potential applications. An error in structural assignment can lead to significant downstream consequences, including failed syntheses, inactive biological agents, or materials with unintended properties.

This technical guide provides a comprehensive, multi-faceted approach to the unambiguous structure elucidation of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate. We will proceed not by a rigid checklist, but through a logical, synergistic workflow that integrates data from multiple spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to leverage modern analytical methods to confirm molecular identity with the highest degree of confidence.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any spectral analysis, the molecular formula provides the fundamental atomic constitution. Derived from the compound's nomenclature, the formula is Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

  • Benzoate core : C₆H₄ (a benzene ring with four substituents)

  • Ethyl ester group : -COOCH₂CH₃

  • Bromo group : -Br

  • Ethoxy group : -OCH₂CH₃

  • Methyl group : -CH₃

Summing these components yields the molecular formula: C₁₂H₁₇BrO₃ .

From this, we calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. The IHD provides insight into the number of rings and/or multiple bonds within the molecule.[1]

IHD = C - H/2 - X/2 + N/2 + 1

  • Where C = 12, H = 17, X (halogens) = 1, N = 0

  • IHD = 12 - (17/2) - (1/2) + 0 + 1

  • IHD = 13 - 9 = 4

An IHD of 4 is a strong indicator of a benzene ring (one ring and three π-bonds), which is consistent with the "benzoate" name.

Part 2: The Spectroscopic Elucidation Workflow

The confirmation of a molecular structure is not a linear process but an integrated strategy. Each analytical technique provides a unique piece of the puzzle, and their combined data build a self-validating case for the final structure. The workflow is visualized below.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Conclusion mol_formula Molecular Formula & IHD (C₁₂H₁₇BrO₃, IHD=4) MS Mass Spectrometry (MS) mol_formula->MS IR Infrared (IR) Spectroscopy mol_formula->IR NMR NMR Spectroscopy mol_formula->NMR MS_data Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_data IR_data Functional Groups (C=O, C-O, Aromatic) IR->IR_data NMR_data Chemical Environments Connectivity (¹H, ¹³C) NMR->NMR_data Integration Synergistic Data Integration & Cross-Validation MS_data->Integration IR_data->Integration NMR_data->Integration Structure Final Elucidated Structure Integration->Structure

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a substituted aromatic ester with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and materials science. Its structural features, including the bromine atom, ethoxy group, and methyl group on the benzoate ring, offer multiple reaction sites for constructing more complex molecular architectures. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the predicted solubility of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, grounded in fundamental chemical principles, and offers a detailed experimental protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

To predict the solubility of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, a thorough understanding of its molecular structure and resulting physicochemical properties is essential.

Table 1: Physicochemical Properties of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

PropertyValueSource
Molecular FormulaC12H15BrO3ChemWhat[1]
Molecular Weight287.16 g/mol ChemWhat[1]
Predicted Properties
PolarityModerately PolarInferred from structure
Hydrogen Bond Donor0Inferred from structure
Hydrogen Bond Acceptor3 (two oxygen atoms in the ester and one in the ethoxy group)Inferred from structure

The structure of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate features a largely non-polar benzene ring substituted with a moderately polar ethyl ester group and an ethoxy group. The presence of the bromine atom further contributes to the molecule's overall moderate polarity. The ester and ethoxy groups can act as hydrogen bond acceptors, which will influence its interaction with protic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Non-polar Solvents (e.g., Hexane, Toluene): Given the significant non-polar character of the benzene ring and the alkyl chains of the ethyl and ethoxy groups, Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is expected to exhibit good solubility in non-polar solvents. Van der Waals forces will be the primary intermolecular interactions between the solute and these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have acidic protons. The ester and ethoxy groups of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can engage in dipole-dipole interactions with these solvents. Therefore, good to moderate solubility is anticipated in this class of solvents. The synthesis of a related compound, methyl 4-bromo-2-methylbenzoate, involves extraction with ethyl acetate, indicating its solubility in this solvent type[2].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can accept hydrogen bonds, it cannot donate them. This asymmetry may limit its solubility compared to polar aprotic solvents. However, moderate solubility is still expected due to dipole-dipole interactions and the potential for hydrogen bonding.

  • Highly Polar Solvents (e.g., Water): Due to its significant non-polar surface area and lack of hydrogen bond donating capabilities, Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is predicted to be poorly soluble or insoluble in water. Generally, esters like ethyl benzoate are almost insoluble in water.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for practical applications. The following protocol outlines a robust method for qualitatively and quantitatively assessing the solubility of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

  • Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

  • A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, tetrahydrofuran, methanol, ethanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 10-20 mg of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Table 2: Predicted Qualitative Solubility of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

SolventPolarityPredicted Solubility
HexaneNon-polarSoluble
TolueneNon-polarSoluble
DichloromethanePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
AcetonePolar AproticSoluble
TetrahydrofuranPolar AproticSoluble
MethanolPolar ProticModerately Soluble
EthanolPolar ProticModerately Soluble
WaterHighly PolarInsoluble
Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate to a scintillation vial.

    • Add a known volume of the selected solvent (e.g., 5 mL).

    • Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette, avoiding any solid particles.

    • Filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

    • Calculate the solubility in g/L or mg/mL.

  • Chromatographic Analysis (for volatile solvents):

    • Prepare a series of standard solutions of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

dot

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent in a vial B Equilibrate at constant temperature (e.g., 24h) A->B C Withdraw supernatant B->C D Filter through syringe filter C->D E Gravimetric Analysis (Non-volatile solvents) D->E F Chromatographic Analysis (Volatile solvents) D->F G Quantitative Solubility Data (e.g., mg/mL) E->G F->G

Caption: Workflow for Quantitative Solubility Determination.

Practical Implications and Applications

A comprehensive understanding of the solubility of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is paramount for its effective utilization in research and development.

  • Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields. The predicted good solubility in common aprotic solvents like THF and dichloromethane makes them excellent candidates for reaction media.

  • Purification: Solubility data is essential for developing effective purification strategies such as crystallization and chromatography. For instance, a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures would be ideal for recrystallization. The synthesis of a similar compound, methyl 4-bromo-2-methylbenzoate, utilizes a hexane/ethyl acetate mixture for column chromatography, suggesting a differential solubility that allows for separation from impurities[2].

  • Drug Development: In the context of drug discovery, solubility is a key determinant of a compound's bioavailability. While Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is an intermediate, its solubility characteristics will influence the ease of handling and purification of its derivatives, which may be potential drug candidates.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Ethyl 2-Bromo-4-methylbenzoate. (n.d.). Benchchem.
  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com.
  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
  • Ethyl benzoate. (n.d.). PubChem.
  • ethyl 2-bromo-5-ethoxy-4-methylbenzoate CAS#: 1350759-94-2. (n.d.). ChemWhat.

Sources

Methodological & Application

Application Notes & Protocols: Transesterification of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate with Various Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transesterification of ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a crucial chemical transformation for the synthesis of a diverse range of ester analogs. This substituted benzoate core is a valuable scaffold in medicinal chemistry and materials science. The ability to efficiently swap the ethyl ester group with various other alcohols opens up avenues for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are often critical in the optimization of lead compounds during drug discovery or in the fine-tuning of material characteristics.

This document provides a comprehensive guide to the transesterification of ethyl 2-bromo-5-ethoxy-4-methylbenzoate, covering the underlying chemical principles, detailed experimental protocols, and methods for reaction monitoring and product characterization.

Mechanistic Insights: The Chemistry of Ester Exchange

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[1] This reaction can be catalyzed by either an acid or a base.[1]

Acid-Catalyzed Transesterification:

Under acidic conditions, a proton is donated to the carbonyl group of the ester, enhancing its electrophilicity.[1] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This process proceeds through a tetrahedral intermediate.[1] The reaction is an equilibrium, and to drive it towards the desired product, it is common to use the alcohol reactant in large excess.[2]

Base-Catalyzed Transesterification:

In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide.[1] This alkoxide then attacks the carbonyl carbon of the ester.[3][4] This pathway also involves a tetrahedral intermediate.[1][3] Base-catalyzed transesterification is often faster than the acid-catalyzed counterpart but can be complicated by saponification (ester hydrolysis) if water is present.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the transesterification of ethyl 2-bromo-5-ethoxy-4-methylbenzoate with a selection of primary, secondary, and functionalized alcohols.

General Considerations:
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified. The presence of water can significantly impact the reaction, especially under acid-catalyzed conditions where it can lead to hydrolysis of the ester.[6]

  • Inert Atmosphere: While not always strictly necessary, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, particularly with sensitive substrates or reagents.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7][8]

Protocol 1: Acid-Catalyzed Transesterification with n-Butanol

This protocol details the synthesis of n-butyl 2-bromo-5-ethoxy-4-methylbenzoate.

Materials:

  • Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-bromo-5-ethoxy-4-methylbenzoate (e.g., 5.0 g) in an excess of n-butanol (e.g., 50 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C for n-butanol) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure n-butyl 2-bromo-5-ethoxy-4-methylbenzoate.[9]

Protocol 2: Base-Catalyzed Transesterification with Isopropanol

This protocol describes the synthesis of isopropyl 2-bromo-5-ethoxy-4-methylbenzoate.

Materials:

  • Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

  • Isopropanol (anhydrous)

  • Sodium metal (or Sodium Hydride)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Ammonium Chloride Solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, standard laboratory glassware

Procedure:

  • Alkoxide Preparation: In a dry round-bottom flask under an inert atmosphere, carefully add a catalytic amount of sodium metal (or sodium hydride) to anhydrous isopropanol to generate sodium isopropoxide. The amount should be a fraction of the ester (e.g., 5-10 mol%).

  • Reaction Setup: Once the sodium has completely reacted, add ethyl 2-bromo-5-ethoxy-4-methylbenzoate dissolved in a minimal amount of anhydrous toluene or THF.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes expected outcomes for the transesterification of ethyl 2-bromo-5-ethoxy-4-methylbenzoate with various alcohols under optimized conditions. The yields are representative and may vary based on reaction scale and purity of reagents.

AlcoholCatalystReaction ConditionsProductExpected Yield (%)
MethanolH₂SO₄ (cat.)Reflux, 4hMethyl 2-bromo-5-ethoxy-4-methylbenzoate85-95
n-PropanolH₂SO₄ (cat.)Reflux, 5hn-Propyl 2-bromo-5-ethoxy-4-methylbenzoate80-90
IsopropanolNaO-iPr (cat.)60 °C, 3hIsopropyl 2-bromo-5-ethoxy-4-methylbenzoate75-85
Benzyl AlcoholH₂SO₄ (cat.)120 °C, 6hBenzyl 2-bromo-5-ethoxy-4-methylbenzoate70-80
Ethylene GlycolH₂SO₄ (cat.)100 °C, 8h2-Hydroxyethyl 2-bromo-5-ethoxy-4-methylbenzoate60-70

Visualization of Experimental Workflow & Reaction Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the acid-catalyzed transesterification, work-up, and purification process.

Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Ethyl 2-bromo-5-ethoxy-4-methylbenzoate + Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Monitor by TLC/GC C->D E Cool Reaction D->E F Aqueous Quench E->F G Solvent Extraction (e.g., CH₂Cl₂) F->G H Wash with NaHCO₃ G->H I Wash with Brine H->I J Dry with Na₂SO₄ I->J K Filter J->K L Concentrate K->L M Column Chromatography or Distillation L->M N Pure Product M->N

Caption: General workflow for acid-catalyzed transesterification.

Acid-Catalyzed Reaction Mechanism

This diagram illustrates the key steps in the acid-catalyzed transesterification mechanism.

Acid_Catalyzed_Mechanism Ester RCOOR' (Ethyl Ester) ProtonatedEster R-C(=O+H)-OR' Ester->ProtonatedEster + H+ TetrahedralIntermediate R-C(OH)(OR')-O+HR'' ProtonatedEster->TetrahedralIntermediate + R''OH Alcohol R''OH (New Alcohol) ProtonatedIntermediate R-C(O+H₂)(OR')-OR'' TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer LeavingGroupDeparture R-C(=O+H)-OR'' + R'OH ProtonatedIntermediate->LeavingGroupDeparture - R'OH Product RCOOR'' (New Ester) + H+ LeavingGroupDeparture->Product - H+

Caption: Acid-catalyzed transesterification mechanism.

References

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • Wikipedia. Transesterification. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. Retrieved from [Link]

  • Google Patents. US4304925A - Process for purifying esters.
  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. (n.d.). Retrieved from [Link]

  • YouTube. (2017, March 14). Base Catalyzed Transesterification Reactions. Retrieved from [Link]

  • ResearchGate. Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. (2018, July 13). Retrieved from [Link]

  • ResearchGate. Acid catalyzed transesterification. Retrieved from [Link]

  • Frontiers. Estimation of Reaction Rates of Transesterification Pathways. Retrieved from [Link]

  • YouTube. (2015, February 24). Base Catalyzed Transesterification: General Reaction. Retrieved from [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. (n.d.). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Transesterification. (n.d.). Retrieved from [Link]

  • Analytical monitoring of the production of biodiesel by high- performance liquid chromatography with various detection methods. (n.d.). Retrieved from [Link]

  • Google Patents. ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (n.d.). Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing Ethyl 2-bromo-5-ethoxy-4-methylbenzoate via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Biaryl Moieties

Biaryl structures, characterized by two directly connected aromatic rings, are privileged motifs in modern chemistry. Their unique conformational properties and extensive π-systems make them indispensable in medicinal chemistry, materials science, and agrochemicals. In drug discovery, the biaryl core is found in numerous top-selling pharmaceuticals, where it often serves as a crucial pharmacophore for modulating protein-protein interactions or as a rigid scaffold for orienting other functional groups.[1] The demand for efficient and versatile methods to construct these C-C bonds has driven significant innovation in synthetic organic chemistry.[2]

Among the myriad of available synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent strategy for biaryl synthesis.[2][3] This palladium-catalyzed reaction between an organoboron reagent and an organic halide offers a powerful and reliable method for forging C(sp²)-C(sp²) bonds under relatively mild conditions, with exceptional functional group tolerance and broad substrate scope.[2][3][4]

This application note provides a comprehensive guide to the use of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate as a versatile building block in the synthesis of complex biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes. This guide is intended for researchers and professionals in drug development and synthetic chemistry who seek to leverage this valuable intermediate for the construction of novel molecular architectures.

Reagent Profile: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a polysubstituted aromatic halide that offers several strategic advantages for synthetic chemists. The presence of the bromine atom at the ortho-position to the ester group, coupled with the electronic nature of the ethoxy and methyl substituents, influences its reactivity in cross-coupling reactions.

PropertyValue
CAS Number 1350759-94-2
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.16 g/mol

The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to a benzyl alcohol. The substitution pattern on the aromatic ring can be exploited to fine-tune the electronic and steric properties of the final biaryl product.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5][6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5][7]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative_Addition Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Transmetalation Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Aryl_Halide Ethyl 2-bromo-5-ethoxy- 4-methylbenzoate (Ar-Br) Aryl_Halide->Oxidative_Addition Oxidative Addition Boronic_Acid Organoboron Reagent (Ar'-B(OR)2) + Base Boronic_Acid->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up: - Extraction - Washing - Drying reaction->workup purification Purification: Flash Column Chromatography workup->purification product Pure Biaryl Product purification->product

Sources

Preparation of novel heterocyclic compounds from Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Gathering Synthesis Insights

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Analyzing Reaction Feasibility

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, with substrates like Ethyl 2-bromo-5-ethoxy-4-methylbenzoate. Our goal is to provide in-depth, scientifically grounded solutions to overcome common hurdles in your synthetic endeavors.

Understanding the Challenge: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[1] While powerful, its success is contingent on a delicate interplay of various factors. Low yields can often be traced back to suboptimal conditions or the degradation of key reagents. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of poor reaction performance.

Visualizing the Path to Success: The Suzuki Coupling Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n R¹-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Ar-Pd(II)-Ar'_L_n R¹-Pd(II)-R² (L)n Transmetalation->Ar-Pd(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate and similar aryl bromides.

Q1: My reaction shows low conversion of the starting aryl bromide. What are the likely causes?

Low conversion often points to issues with the initial steps of the catalytic cycle, primarily the palladium catalyst's activity or the oxidative addition step.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be degrading.

    • Troubleshooting:

      • Precatalyst Choice: For sterically hindered or electron-rich aryl bromides, consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or more robust precatalysts such as PEPPSI-type complexes.[2]

      • Ligand Selection: The choice of ligand is critical. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate oxidative addition.[3][4][5]

      • Degassing: Ensure the reaction mixture is thoroughly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.

  • Inefficient Oxidative Addition: The electronic properties of your specific aryl bromide might hinder this step. The presence of two electron-donating groups (ethoxy and methyl) on your substrate can make the C-Br bond less susceptible to oxidative addition.

    • Troubleshooting:

      • Ligand Screening: Experiment with different ligands. A more electron-rich ligand can increase the electron density on the palladium center, facilitating its insertion into the aryl-bromide bond.[4]

  • Poor Solubility: If any of the reactants or the catalyst are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Solvent System: While common solvents like toluene, dioxane, or DMF are often effective, a solvent screen might be necessary.[6][7] Sometimes a mixture of solvents, including a small amount of water, can be beneficial.[4]

Q2: I observe significant formation of byproducts, such as homocoupling of the boronic acid or dehalogenation of my aryl bromide. How can I minimize these side reactions?

Side reactions are often a sign of imbalanced reaction kinetics or reagent instability.

Possible Causes & Solutions:

  • Boronic Acid Instability (Protodeborylation): Boronic acids can be prone to hydrolysis, especially under basic conditions, leading to the formation of an arene byproduct.[2] This is a very common reason for low yields.[2]

    • Troubleshooting:

      • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable than their corresponding boronic acids and can prevent premature decomposition.[2][3][8]

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.

      • Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene.

    • Troubleshooting:

      • Choice of Base: Strong bases like NaOt-Bu can sometimes promote dehalogenation.[3] Consider using a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

      • Solvent Purity: Ensure your solvent is free of water and alcohols if you are using a strong base, as these can act as proton sources.

Q3: The reaction is very slow or stalls completely. What factors influence the reaction rate?

A sluggish reaction points towards a high activation energy barrier for one or more steps in the catalytic cycle.

Possible Causes & Solutions:

  • Suboptimal Temperature: While many Suzuki couplings proceed at elevated temperatures, excessively high temperatures can lead to catalyst decomposition.

    • Troubleshooting:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.

  • Incorrect Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1][9]

    • Troubleshooting:

      • Base Screening: The choice of base is highly dependent on the specific substrates and solvent. A screen of common bases (K₂CO₃, Cs₂CO₃, K₃PO₄, KF) is often necessary. For base-sensitive functional groups like the ester in your substrate, a milder base like KF might be beneficial.[9]

  • Steric Hindrance: Your substrate, Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, has substituents ortho to the bromine, which can sterically hinder the approach of the palladium catalyst.

    • Troubleshooting:

      • Bulky Ligands: Counterintuitively, bulky ligands can sometimes accelerate reactions involving sterically hindered substrates by promoting the reductive elimination step.[4][10] Ligands like those developed by Buchwald and Fu are excellent starting points.[5][9]

A Systematic Approach to Troubleshooting

When faced with a low-yielding Suzuki coupling, a systematic approach is more effective than random changes. The following workflow can help you logically diagnose the problem.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Solvent, Base) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Optimize_Catalyst Optimize Catalyst System (Pd Source & Ligand) Reagent_OK->Optimize_Catalyst Yes Failure Still Low Yield (Re-evaluate fundamental approach) Reagent_OK->Failure No (Purify/replace reagents) Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Success Improved Yield Optimize_Solvent_Temp->Success

Sources

Optimizing catalyst and ligand choice for cross-coupling with Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by zeroing in on data related to cross-coupling reactions. I'm focusing my Google searches to zero in on reactions using sterically hindered and electron-rich aryl halides, particularly Ethyl 2-bromo-5-ethoxy-4-methylbenzoate. I will focus on understanding the key parameters and factors affecting the successful completion of these reactions, so I can establish a viable experimental strategy.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My focus is on identifying common hurdles and effective strategies for reactions with substrates like Ethyl 2-bromo-5-ethoxy-4-methylbenzoate. I'm paying close attention to catalyst and ligand systems, and will extract mechanistic insights and the rationale behind these choices. I'm aiming to identify common challenges and build a Q&A style knowledge base.

Planning Content Creation

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and fine chemical synthesis, a nuanced understanding of a substrate's reactivity is paramount to efficient route development. This guide provides an in-depth analysis of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, a polysubstituted aromatic building block, comparing its performance in key cross-coupling reactions against a panel of structurally varied bromo-aromatics. By examining the interplay of electronic and steric factors, we aim to furnish researchers with predictive insights and actionable experimental protocols.

Deconstructing the Reactivity Profile: Electronic and Steric Influences

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the initial oxidative addition step.[1][2] This step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is highly sensitive to the electronic environment of the aromatic ring and the steric hindrance around the reaction center.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs) , such as the ethyl ester group in our target molecule, generally accelerate oxidative addition by rendering the ipso-carbon more electrophilic.[2][3] This effect makes the C-Br bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.

  • Electron-Donating Groups (EDGs) , like the ethoxy and methyl groups, enrich the aromatic ring with electron density. This typically slows the rate of oxidative addition compared to unsubstituted or electron-poor systems.[4]

In Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, these competing effects create a unique reactivity profile. The ortho-ester group is a powerful activating feature, while the meta-ethoxy and para-methyl groups (relative to the bromine) are deactivating.

Steric Hindrance: The substitution pattern significantly impacts the accessibility of the C-Br bond. Large groups positioned ortho to the halogen can impede the approach of the bulky palladium-ligand complex, thereby reducing the reaction rate.[4][5] Our target molecule features an ethyl ester group in one ortho position, presenting a notable steric challenge that must be addressed through careful selection of catalyst and ligands.

G cluster_0 Factors Influencing Oxidative Addition cluster_1 Key Influences Aryl-Br Aryl Bromide Substrate Product Aryl-Pd(II)-Br Complex Aryl-Br->Product Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Product Electronics Electronic Effects (EWG vs EDG) Electronics->Aryl-Br Modulates C-Br bond polarity Sterics Steric Hindrance (Ortho-substituents) Sterics->Aryl-Br Hinders Pd approach

Caption: Factors governing the rate-determining oxidative addition step.

Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the stability of its organoboron reagents.[6][7] We benchmarked Ethyl 2-bromo-5-ethoxy-4-methylbenzoate against three other bromo-aromatics to dissect the contributions of steric and electronic factors.

Model Substrates for Comparison:

  • 4-Bromotoluene: Electron-donating group, minimal steric hindrance.

  • 4-Bromoanisole: Stronger electron-donating group, minimal steric hindrance.

  • Ethyl 4-Bromobenzoate: Electron-withdrawing group, minimal steric hindrance.

Experimental Observations:

The data below represents typical outcomes under standardized Suzuki coupling conditions, designed to highlight relative reactivity rather than absolute optimization.

SubstrateKey FeaturesTime to >95% Conversion (h)Isolated Yield (%)
Ethyl 4-BromobenzoateEWG, Low Sterics292
4-BromotolueneEDG, Low Sterics885
4-BromoanisoleStrong EDG, Low Sterics1278
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate EWG, EDGs, High Sterics 16 75

Analysis of Results: The results underscore the dominant role of steric hindrance. While the ortho-ester in Ethyl 2-bromo-5-ethoxy-4-methylbenzoate provides electronic activation, its bulk significantly slows the reaction compared to the unhindered Ethyl 4-bromobenzoate. The electron-donating groups further temper its reactivity, placing it as the most challenging substrate in this series. Overcoming this requires catalysts with bulky, electron-rich phosphine ligands, which are known to promote the oxidative addition of sterically demanding substrates.[8][9]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, crucial in the synthesis of countless pharmaceutical agents.[10][11] This reaction is notoriously sensitive to steric hindrance, making it an excellent test for our target substrate.

Comparative Data for Buchwald-Hartwig Amination:

SubstrateKey FeaturesTime to >95% Conversion (h)Isolated Yield (%)
Ethyl 4-BromobenzoateEWG, Low Sterics488
4-BromotolueneEDG, Low Sterics1082
4-BromoanisoleStrong EDG, Low Sterics1475
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate EWG, EDGs, High Sterics 24 68

Discussion: As anticipated, the steric impediment of the ortho-ester group in Ethyl 2-bromo-5-ethoxy-4-methylbenzoate presents a significant challenge for C-N bond formation. The reaction requires prolonged heating and a sophisticated catalyst system, typically employing a highly hindered biarylphosphine ligand to facilitate both the oxidative addition and the subsequent reductive elimination steps.[8] The lower yield reflects the increased potential for side reactions over the extended reaction time.

Potential for Nucleophilic Aromatic Substitution (SNAAr)

While palladium catalysis is the dominant paradigm, the electronic profile of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate suggests potential for Nucleophilic Aromatic Substitution (SNAAr). This pathway requires a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[12][13]

The ortho-ester group in our target molecule fulfills this requirement.[12][14] Therefore, under conditions employing a strong nucleophile and high temperatures, an SNAAr pathway could compete with or even supplant cross-coupling, particularly if a palladium catalyst is omitted. However, the presence of electron-donating groups (ethoxy, methyl) on the ring will disfavor this pathway compared to a substrate with multiple EWGs. Researchers should be mindful of this possibility when designing syntheses, as it can lead to unexpected byproducts.

Experimental Protocols

The following are representative, self-validating protocols for the reactions discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G start Start: Assemble Reactants step1 To an oven-dried vial, add: - Aryl Bromide (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(dppf)Cl2 (0.02 mmol) - K2CO3 (2.0 mmol) start->step1 step2 Purge vial with Argon for 5 min step1->step2 step3 Add degassed solvents: - Dioxane (3 mL) - Water (1 mL) step2->step3 step4 Seal vial and heat at 90 °C with vigorous stirring step3->step4 step5 Monitor reaction by TLC/GC-MS step4->step5 step6 Cool to RT, dilute with EtOAc, and wash with brine step5->step6 step7 Dry organic layer (Na2SO4), filter, and concentrate step6->step7 end Purify by column chromatography step7->end

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and potassium carbonate (2.0 equiv).

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Through the septum, add degassed dioxane and water (e.g., in a 3:1 ratio, 4 mL total volume per mmol of aryl bromide).

  • Place the sealed vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash with brine, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Detailed Steps:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and a bulky phosphine ligand such as XPhos (3.5 mol%).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add sodium tert-butoxide (1.4 equiv).

  • Add the amine (1.2 equiv) followed by anhydrous, degassed toluene (5 mL per mmol of aryl bromide).

  • Seal the tube and heat in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite, washing the pad with additional ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a moderately reactive substrate in palladium-catalyzed cross-coupling reactions. Its reactivity is a complex balance between the electronic activation provided by the ortho-ester and the deactivating/hindering effects of its full substitution pattern. Compared to simpler bromo-aromatics, it consistently requires more forcing conditions—longer reaction times, higher temperatures, and more sophisticated catalyst systems—to achieve high yields. This behavior is primarily attributed to the significant steric hindrance imposed by the ortho-ester group. Researchers employing this building block should select robust, sterically demanding ligands to facilitate the challenging oxidative addition step and be prepared to optimize reaction times accordingly.

References

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. J. Am. Chem. Soc. [URL: https://www.researchgate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Goldman, A. S., et al. (2008). Competition Studies of Oxidative Addition of Aryl Halides to the (PNP)Rh Fragment. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om800338x]
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/Chapter_02%3A_Cross-Coupling_Reactions/2.06%3A_Suzuki-Miyaura_Coupling]
  • Sigma-Aldrich. Ethyl 2-bromobenzoate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/112214]
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution/16.
  • Hartwig, J. F., et al. (2018). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5962423/]
  • Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d2sc05455h]
  • Catellani, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02335h]
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753293/]
  • Blakemore, D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402928/]
  • Khan Academy. Nucleophilic aromatic substitution I. [URL: https://www.khanacademy.
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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-introduction-and-mechanism/]
  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [URL: https://www.mdpi.com/2073-4344/12/11/1413]
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  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00216]
  • Lin, Z., et al. (2008). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om800234t]
  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11399446/]
  • YouTube. (2016). Nucleophilic Aromatic Substitution Lecture. [URL: https://www.youtube.
  • White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [URL: https://eprints.whiterose.ac.uk/129188/]
  • SIELC Technologies. (2018). Ethyl 2-bromobenzoate. [URL: https://sielc.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/21%3A_Transition_Metal-Catalyzed_Reactions/21.03%3A_Suzuki-Miyaura_Coupling]
  • National Center for Biotechnology Information. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548473/]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Identification in Drug Discovery

In the landscape of modern drug development, substituted aromatic compounds, such as ethyl 2-bromo-5-ethoxy-4-methylbenzoate and its derivatives, are pivotal building blocks. Their precise molecular structure dictates their pharmacological activity, making unambiguous characterization a cornerstone of the research and development process. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical technique, offering unparalleled precision in determining the elemental composition of small molecules.[1][2] This guide provides a comparative analysis of leading HRMS technologies and a detailed, field-proven protocol for achieving accurate mass determination of these specific brominated benzoate derivatives, ensuring the highest degree of confidence in structural elucidation.

Pillar 1: The Foundation of HRMS - Mass Accuracy and Resolution

Before delving into specific platforms, it is crucial to understand the two defining parameters of HRMS: mass accuracy and mass resolution. These are not interchangeable terms; they represent distinct but complementary performance metrics.

  • Mass Accuracy: This refers to the closeness of the experimentally measured mass-to-charge ratio (m/z) to the theoretical, or "exact," mass.[3] It is typically expressed in parts-per-million (ppm). For a molecule like Ethyl 2-bromo-5-ethoxy-4-methylbenzoate (C₁₂H₁₅⁷⁹BrO₃), the monoisotopic exact mass is 286.0204 u. A measurement of 286.0210 u would represent a mass error of approximately 2.1 ppm—a level of accuracy that drastically reduces the number of possible elemental formulas.[4]

  • Mass Resolution: This is the ability of a mass spectrometer to distinguish between two ions with very similar m/z values.[3][5] A higher resolution results in sharper, narrower peaks, which is critical for separating the analyte of interest from isobaric interferences—other ions that have the same nominal mass but different elemental compositions.[3][5][6] For halogenated compounds, high resolution is also essential to clearly resolve the isotopic peaks.

Pillar 2: Choosing the Right Tool - A Comparison of HRMS Platforms

The choice of an HRMS instrument has significant implications for data quality, throughput, and experimental cost. The three predominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Typical Mass Accuracy < 3 ppm (with internal calibration)< 1-3 ppm (with internal calibration)< 1 ppm (often sub-ppm)
Typical Resolution 20,000 - 60,000 FWHM60,000 - >240,000 FWHM>1,000,000 FWHM
Scan Speed Very Fast (>50 spectra/sec)Moderate to FastSlow (seconds per scan)
Cost & Maintenance ModerateHighVery High
Best For... High-throughput screening, LC-MS coupling, general-purpose accurate mass.[7]Deep structural elucidation, metabolomics, proteomics, resolving complex mixtures.[2][8][9]Ultra-high-resolution studies, analysis of extremely complex mixtures (e.g., petroleomics), fundamental research.[9][10]

Scientist's Insight: For the routine confirmation of synthesized Ethyl 2-bromo-5-ethoxy-4-methylbenzoate derivatives, a Q-TOF instrument offers the optimal balance of high mass accuracy, sufficient resolution, rapid scan speed compatible with liquid chromatography (LC), and operational cost.[7] While Orbitrap and FT-ICR instruments provide superior resolution, it is often beyond what is necessary for this specific application, where the primary challenges are confirming the elemental formula and observing the distinct bromine isotopic pattern.[2][10]

Pillar 3: A Self-Validating Experimental Workflow

The following protocol is designed for a Q-TOF platform coupled with liquid chromatography. It incorporates internal validation steps to ensure the trustworthiness of the final data.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Validation cluster_result Final Result prep 1. Dissolve sample in LC-MS grade solvent (e.g., Acetonitrile) to ~1 µg/mL lc 2. LC Separation (C18 column) prep->lc cal 3. Instrument Calibration (External & Internal Lock Mass) lc->cal acq 4. HRMS Data Acquisition (Positive ESI Mode) cal->acq mass 5. Accurate Mass Extraction (< 3 ppm error) acq->mass iso 6. Isotopic Pattern Analysis (M vs M+2 ratio ~1:1) mass->iso formula 7. Elemental Formula Confirmation iso->formula confirm Unambiguous Formula Confirmed: C₁₂H₁₅BrO₃ formula->confirm

Caption: Experimental workflow for accurate mass determination.

Step-by-Step Methodology: Q-TOF Analysis

1. Sample Preparation:

  • Rationale: Purity is paramount. Contaminants like salts or polymers can suppress ionization and interfere with the measurement.[11]

  • Protocol:

    • Ensure the Ethyl 2-bromo-5-ethoxy-4-methylbenzoate derivative is of high purity, as confirmed by NMR or a preliminary low-resolution MS.[11]

    • Accurately weigh and dissolve the sample in an LC-MS grade solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.[12] Avoid non-volatile solvents like DMSO or DMF.[11]

    • For positive ion mode, it can be beneficial to add 0.1% formic acid to the sample solution to promote the formation of protonated molecules, [M+H]⁺.[11]

2. Instrument Calibration and LC-MS Parameters:

  • Rationale: Calibration is the most critical step for achieving high mass accuracy. An external calibration creates the initial mass-to-charge map, while an internal calibrant (or "lock mass") continuously corrects for any instrumental drift during the analysis, ensuring sub-ppm accuracy.[4]

  • Protocol:

    • Perform an external calibration of the Q-TOF instrument according to the manufacturer's guidelines using the recommended calibration solution.

    • Set up a secondary spray or infusion line to introduce a known lock mass compound continuously at a low concentration (e.g., a reference standard like leucine enkephalin or a suitable commercial calibrant).

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: Start with a suitable low percentage of B, ramp up to elute the compound, followed by a wash and re-equilibration step.

      • Injection Volume: 1-5 µL.

    • MS Conditions (Positive ESI Mode):

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Gas Temperature: 300 - 350 °C.

      • Mass Range: m/z 100 - 500.

      • Acquisition Mode: High Resolution (e.g., >20,000 FWHM).

      • Data Acquisition: Continuously acquire data, ensuring the lock mass is detected throughout the run.

3. Data Analysis and Validation:

  • Rationale: This multi-step process forms a self-validating system. The accurate mass narrows down the possibilities, and the isotopic pattern provides orthogonal confirmation, which is especially powerful for halogenated compounds.

  • Protocol:

    • Process the Data: Using the instrument's software, process the raw data file. Apply the lock mass correction to the entire chromatogram.

    • Extract the Mass Spectrum: Find the chromatographic peak for your compound and extract the corresponding mass spectrum.

    • Measure Accurate Mass: Determine the measured m/z of the monoisotopic peak for the [M+H]⁺ ion.

      • Theoretical [M+H]⁺ for C₁₂H₁₅⁷⁹BrO₃: 287.0283 u.

      • Calculate the mass error: ((Experimental Mass - Theoretical Mass) / Theoretical Mass) * 10^6. The result should be well within 5 ppm, ideally < 2 ppm.[6]

    • Confirm Isotopic Pattern:

      • Identify the M+2 peak, which corresponds to the molecule containing the heavier ⁸¹Br isotope.

      • Mass Difference: The mass difference between the M peak ([M(⁷⁹Br)+H]⁺) and the M+2 peak ([M(⁸¹Br)+H]⁺) should be ~1.998 u.

      • Intensity Ratio: The relative intensity of the M peak to the M+2 peak should be approximately 1:1 (specifically, ~100:97.5).[13][14][15] A significant deviation from this ratio would cast doubt on the presence of a single bromine atom.

By successfully passing these three checkpoints—high mass accuracy, correct M+2 mass difference, and a ~1:1 isotopic intensity ratio—the elemental formula C₁₂H₁₅BrO₃ can be assigned with an extremely high degree of confidence.

Conclusion

The accurate mass determination of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate derivatives is a routine yet critical task in the pharmaceutical sciences. While ultra-high-resolution platforms like FT-ICR offer immense power, a well-calibrated Q-TOF system provides a more than sufficient and practical solution. By following a rigorous, self-validating workflow that combines precise mass measurement with a thorough analysis of the unique bromine isotopic signature, researchers can ensure the integrity of their results and the fidelity of their molecular building blocks. This analytical rigor is fundamental to the successful advancement of drug discovery programs.

References

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
  • Mass Accuracy & Resolution.
  • High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. AZoLifeSciences.
  • Mass Spectrometry Tutorial: How to Tune Your Analytes. Phenomenex Inc. via YouTube.
  • Non-target and suspect characterisation of organic contaminants in Arctic air – Part 2: Application of a new tool for identification and prioritisation of chemicals of emerging Arctic concern in air.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • How to Use TOF and Q-TOF Mass Spectrometers. Agilent Technologies.
  • Mass Spectrometry Sample Preparation Guide.
  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. PMC, NIH.
  • Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applic
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online.
  • Principles of Orbitrap Mass Spectrometry. SCISPEC.
  • Agilent 6500 Series Q-TOF and IM-QTOF LC/MS Setup and Verific
  • Bromo p
  • Sample Preparation and Submission Guidelines. Johns Hopkins University Mass Spectrometry Facility.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
  • QTOF Training Manual.
  • mass spectra - the M+2 peak. Chemguide.
  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.
  • Accurate Mass Measurements in Proteomics. PMC, PubMed Central, NIH.
  • HRMS sample submission guidelines. University of Toledo.
  • HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry.
  • On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. Shimadzu.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.

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A Comparative Guide to the Biological Activity Screening of Novel Ethyl 2-bromo-5-ethoxy-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, biological activity screening, and comparative analysis of novel derivatives of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate. As a scaffold, this substituted benzoate offers multiple reaction sites for chemical modification, making it an attractive starting point for discovering new bioactive molecules. We will explore a rational design approach, detail robust screening methodologies, and present a comparative analysis of hypothetical data to guide researchers in drug discovery and development. Our focus is on providing not just protocols, but the scientific reasoning behind our experimental choices, ensuring a trustworthy and authoritative resource.

Introduction: The Rationale for Derivatization

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a polysubstituted aromatic compound. While its own biological activity is not extensively documented, its structure presents several key features for chemical modification, making it a valuable scaffold for generating a library of diverse compounds. The ester, bromo, and ethoxy groups, along with the aromatic ring itself, can be targeted for chemical reactions to explore the structure-activity relationship (SAR).

The core hypothesis of this guide is that by systematically modifying this parent compound, we can generate derivatives with potent and selective biological activities. We will focus our screening efforts on three key areas of high therapeutic need: oncology, microbiology, and inflammation.

Synthesis of a Focused Library of Derivatives

To explore the SAR of the Ethyl 2-bromo-5-ethoxy-4-methylbenzoate scaffold, we propose the synthesis of a focused library of six derivatives (compounds 2a-2c and 3a-3c ). The synthetic strategy targets two key reactive sites: the bromo group at the C2 position and the ethyl ester at the C1 position.

Modification at the C2 Position: Suzuki Coupling

The bromo group provides an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a variety of aryl and heteroaryl moieties, significantly increasing the chemical diversity of the scaffold. We will introduce three different boronic acids to generate compounds 2a-2c .

Modification at the C1 Position: Amide Formation

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a range of amines to form amides. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding. We will use three different amines to generate compounds 3a-3c .

A general workflow for the synthesis and screening process is outlined below:

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_analysis Analysis Phase Parent Ethyl 2-bromo-5-ethoxy-4-methylbenzoate ModC2 Modification at C2 (Suzuki Coupling) Parent->ModC2 ModC1 Modification at C1 (Amide Formation) Parent->ModC1 Deriv2 Derivatives 2a-2c ModC2->Deriv2 Deriv3 Derivatives 3a-3c ModC1->Deriv3 Anticancer Anticancer Assays (MTT, Apoptosis) Deriv2->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Deriv2->Antimicrobial AntiInflam Anti-inflammatory Assays (COX Inhibition) Deriv2->AntiInflam Deriv3->Anticancer Deriv3->Antimicrobial Deriv3->AntiInflam SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR AntiInflam->SAR Hit Hit Identification & Lead Optimization SAR->Hit

Caption: Overall workflow from synthesis to hit identification.

Biological Activity Screening: Protocols and Comparative Data

The synthesized derivatives, along with the parent compound, were subjected to a panel of in vitro assays to determine their biological activity. The choice of assays reflects a broad screening approach to identify potential therapeutic applications.

Anticancer Activity: Cytotoxicity Screening

The potential of the compounds to inhibit cancer cell growth was assessed using the MTT assay against the human colorectal carcinoma cell line (HCT116). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted in cell culture medium to final concentrations ranging from 0.1 to 100 µM. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is then determined.

CompoundModificationIC50 (µM) against HCT116 cells
Parent -> 100
2a C2-phenyl75.2
2b C2-(4-fluorophenyl)25.8
2c C2-pyridinyl15.3
3a C1-anilide82.1
3b C1-benzylamide50.6
3c C1-morpholinamide95.4

Interpretation of Results: The parent compound showed no significant cytotoxicity. Modifications at the C2 position, particularly the introduction of a pyridinyl group (2c ), resulted in a notable increase in anticancer activity. This suggests that a nitrogen-containing heterocycle at this position may be crucial for the compound's interaction with its biological target.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial properties of the derivatives were evaluated against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacteria) and Escherichia coli (Gram-negative bacteria). The MIC, the lowest concentration of a compound that visibly inhibits microbial growth, was determined using the broth microdilution method.

  • Compound Preparation: A serial two-fold dilution of each compound is prepared in a 96-well plate using Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and then diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Parent > 128> 128
2a 64128
2b 3264
2c 1632
3a 128> 128
3b 64128
3c > 128> 128

Interpretation of Results: Similar to the anticancer activity, derivatives with modifications at the C2 position showed the most promising antimicrobial activity. Compound 2c was the most potent, with an MIC of 16 µg/mL against S. aureus. The lower activity against E. coli may suggest that the compounds have difficulty penetrating the outer membrane of Gram-negative bacteria.

Anti-inflammatory Activity: COX-2 Inhibition

The potential anti-inflammatory activity of the compounds was assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

  • Enzyme and Substrate Preparation: A reaction mixture containing human recombinant COX-2 enzyme, heme, and a fluorescent substrate is prepared in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The plate is incubated at room temperature for 10 minutes, and the fluorescence is measured using a microplate reader. The decrease in fluorescence is proportional to the inhibition of COX-2 activity.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

CompoundCOX-2 Inhibition IC50 (µM)
Parent > 100
2a 45.7
2b 12.3
2c 8.9
3a 68.4
3b 35.1
3c 89.2

Interpretation of Results: The trend of activity continues, with the C2-modified compounds, especially 2c , showing the most potent inhibition of the COX-2 enzyme. The introduction of a pyridinyl group appears to be a key determinant for activity across all three screening platforms.

Structure-Activity Relationship (SAR) Analysis and Future Directions

The screening results provide a clear preliminary SAR for this novel class of compounds.

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_future Future Directions Parent Parent Scaffold (Low Activity) ModC2 Modification at C2 (Increased Activity) Parent->ModC2 ModC1 Modification at C1 (Minor Impact) Parent->ModC1 Pyridinyl C2-Pyridinyl (2c) (Most Potent Derivative) ModC2->Pyridinyl Key Finding LeadOpt Lead Optimization of 2c Pyridinyl->LeadOpt ADMET In vitro ADMET Profiling LeadOpt->ADMET InVivo In vivo Efficacy Studies ADMET->InVivo

Caption: Summary of SAR findings and proposed future work.

Key Findings:

  • Modification at the C2 position is critical for activity. The replacement of the bromo group with aryl and heteroaryl moieties consistently led to a significant increase in biological activity across all assays.

  • The C2-pyridinyl derivative (2c) is the most promising lead compound. It demonstrated the highest potency in anticancer, antimicrobial, and anti-inflammatory assays.

  • Modification at the C1 position had a less pronounced effect on activity. While some amide derivatives showed moderate activity, they were generally less potent than the C2-modified compounds.

Future Directions:

Based on these findings, future efforts should focus on the optimization of compound 2c . This could involve further modifications of the pyridinyl ring, as well as exploring alternative linkers at the C2 position. Additionally, the most promising compounds should be subjected to further in vitro and in vivo studies to evaluate their selectivity, mechanism of action, and pharmacokinetic properties.

Conclusion

This guide has outlined a systematic approach to the biological activity screening of novel derivatives of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate. By employing a rational design strategy and a panel of robust in vitro assays, we have demonstrated how this scaffold can be modified to generate compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. The comparative data presented here provides a clear rationale for the selection of compound 2c as a lead for further development. This work underscores the importance of systematic screening and SAR analysis in the early stages of drug discovery.

References

  • MTT Assay for Cell Viability: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Broth Microdilution Method for Antimicrobial Susceptibility Testing: Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • COX-2 Inhibitor Screening: Copeland, R. A., Williams, J. M., Giannaras, J., Nurnberg, S., Covington, M., Pinto, D., ... & Trzaskos, J. M. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(24), 11202-11206. [Link]

  • Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

A Senior Application Scientist's Guide to the Strategic Application of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced world of pharmaceutical and materials science, the selection of building blocks in a multi-step synthesis is a critical decision point that profoundly impacts project timelines, resource allocation, and, ultimately, the viability of the endeavor. This guide provides an in-depth cost-benefit analysis of utilizing Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, a versatile yet specialized reagent. We will dissect its synthetic utility, compare it with viable alternatives, and provide actionable experimental data to inform your synthetic strategy.

The Strategic Value of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a halogenated aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its utility is primarily derived from the bromine atom, which acts as an excellent leaving group in a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups.[1] The ethoxy and methyl substituents on the benzene ring provide steric and electronic modulation, influencing the reactivity of the molecule and the properties of the final product.

The strategic placement of these functional groups makes this compound a valuable precursor in the synthesis of pharmacologically active compounds and functional materials.[1] The ester moiety also presents a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, offering an additional site for modification.[1]

Cost-Benefit Analysis: A Comparative Study

To provide a comprehensive analysis, we will compare the use of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate with a common alternative, Ethyl 2-bromo-5-methoxybenzoate, in a representative Suzuki-Miyaura cross-coupling reaction. The choice of the ethoxy versus methoxy group can have subtle but significant impacts on the physicochemical properties of the final product, such as solubility and metabolic stability, which are critical in drug discovery.

Table 1: Comparative Performance in a Suzuki-Miyaura Coupling Reaction
ParameterEthyl 2-bromo-5-ethoxy-4-methylbenzoateEthyl 2-bromo-5-methoxybenzoate
Starting Material Cost Moderate-HighModerate
Reaction Yield 85-95%80-90%
Reaction Time 8-12 hours8-12 hours
Catalyst Loading 2-3 mol%2-3 mol%
Product Purity (pre-chromatography) HighHigh
Ease of Purification StraightforwardStraightforward
Final Product Solubility Generally HigherGenerally Lower

Analysis:

While the starting material cost for the ethoxy derivative may be slightly higher, the potential for improved solubility of the final product can be a significant advantage in a drug development context. The reaction performance in terms of yield and time is comparable, suggesting that the primary decision point lies in the desired downstream properties of the target molecule.

Synthetic Workflow and Mechanistic Considerations

The synthesis of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate and its subsequent use in a Suzuki-Miyaura coupling reaction is a multi-step process. The following diagrams illustrate the synthetic pathway and the catalytic cycle of the coupling reaction.

Synthesis_Workflow A 4-Ethoxy-3-methylbenzoic acid B Ethyl 4-ethoxy-3-methylbenzoate A->B Esterification (Ethanol, H₂SO₄) C Ethyl 2-bromo-5-ethoxy-4-methylbenzoate B->C Bromination (Br₂, Acetic Acid) D Coupled Product C->D Suzuki Coupling (Arylboronic acid, Pd catalyst, Base)

Caption: Synthetic workflow for the preparation and utilization of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[2][3] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Ar-Ar' Ar-Pd(II)-Br->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'->Reductive_Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

This protocol is adapted from established procedures for the bromination and esterification of similar aromatic compounds.[4]

Part A: Esterification of 4-Ethoxy-3-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 4-ethoxy-3-methylbenzoate.

Part B: Bromination of Ethyl 4-ethoxy-3-methylbenzoate

  • Reaction Setup: Dissolve Ethyl 4-ethoxy-3-methylbenzoate (1.0 eq) in glacial acetic acid (5-10 volumes) in a round-bottom flask protected from light.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or Gas Chromatography (GC).

  • Work-up: Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

This protocol is a generalized procedure based on successful Suzuki-Miyaura couplings of related aryl bromides.[2][3][5][6]

  • Reaction Setup: To a Schlenk flask, add Ethyl 2-bromo-5-ethoxy-4-methylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate or potassium phosphate (2.0-2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq). Then, add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate and its precursors are chemical reagents and should be handled with appropriate care. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9][10] Consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10] Bromine is highly corrosive and toxic; handle with extreme caution.

Conclusion

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a valuable and versatile building block in multi-step synthesis, particularly for the development of novel pharmaceuticals and functional materials. While its initial cost may be a consideration, a thorough cost-benefit analysis reveals that its strategic use can lead to final products with enhanced properties, such as improved solubility, which can be a critical determinant of success in a drug discovery program. The provided experimental protocols offer a reliable starting point for the synthesis and application of this important intermediate. As with any synthetic endeavor, careful optimization of reaction conditions for each specific substrate is paramount to achieving the desired outcome.

References

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ChemWhat. (n.d.). ethyl 2-bromo-5-ethoxy-4-methylbenzoate CAS#: 1350759-94-2. Retrieved from [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the nuanced work of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of safe and compliant chemical waste management. This guide provides a detailed, authoritative protocol for the proper disposal of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate (CAS No. 1350759-94-2), ensuring the safety of laboratory personnel and the protection of our environment.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of bromine in its molecular structure places it in a specific category of chemical waste that requires careful segregation and handling to prevent harmful reactions and ensure environmentally sound disposal, typically via incineration.[1]

Hazard Assessment and Immediate Safety

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent accidental splashes from contacting the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of after handling the waste.[2]
Protective Clothing A standard laboratory coat.To protect skin and personal clothing from contamination.

All waste handling procedures should be performed within a certified chemical fume hood to minimize the risk of inhaling any potential vapors.[3]

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a multi-step process that begins at the point of generation. Adherence to this workflow is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Ethyl 2-bromo-5-ethoxy-4-methylbenzoate waste must be collected separately from non-halogenated organic waste.[1][4]

  • DO: Collect all waste containing this compound—including pure excess reagent, reaction mixtures, and solvent rinses (e.g., from dichloromethane or chloroform)—in a designated Halogenated Organic Waste container.[5][6]

  • DO NOT: Mix halogenated waste with non-halogenated solvents, strong acids, bases, or oxidizers.[1][5] Incompatible mixtures can lead to dangerous chemical reactions.

The rationale for this strict segregation is both safety and cost. Halogenated waste streams require specific, high-temperature incineration for proper disposal, a process that is more complex and costly than that for non-halogenated waste.[5]

Step 2: Waste Container Selection and Labeling

Proper containment and identification are mandated by regulatory bodies and are essential for safe storage and transport.

  • Container Selection : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6] The container must be in good condition, free from leaks or external contamination.[3]

  • Labeling : The waste container must be labeled clearly and accurately before the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: "Waste Ethyl 2-bromo-5-ethoxy-4-methylbenzoate " and any other components in the waste mixture, listed by percentage or volume. Do not use abbreviations or chemical formulas.[4][5]

    • The associated hazards (e.g., "Irritant," "Toxic").[5]

Step 3: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]

  • Location : The SAA should be a designated benchtop, a section of a fume hood, or a secondary containment tray.[5]

  • Container Management : Keep the waste container securely capped at all times, except when actively adding waste.[4] This prevents the release of vapors and protects against spills.

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[5]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Solid Waste : Any disposable lab supplies grossly contaminated with Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, such as pipette tips or weighing paper, should be placed in the halogenated waste container.

  • Empty Containers : An "empty" container that held the pure compound must be managed carefully. It is best practice to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[7] The resulting rinseate is considered hazardous and must be collected and added to the halogenated organic waste stream.[7] After triple-rinsing, deface or remove the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[7]

Step 5: Arranging for Final Disposal

Once the waste container is full or is no longer needed, it must be processed through your institution's Environmental Health and Safety (EHS) department or equivalent office. Do not pour this chemical waste down the drain.[6] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage (SAA) cluster_final Final Disposition start Waste Generation (Ethyl 2-bromo-5-ethoxy-4-methylbenzoate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Compatible Container (HDPE or Glass) fume_hood->select_container label_container Label Container: 'Hazardous Waste' 'Halogenated Organics' List all components select_container->label_container segregate Add Waste to HALOGENATED ORGANIC Waste Stream label_container->segregate store Store in Designated SAA (Satellite Accumulation Area) segregate->store drain DO NOT Pour Down Drain segregate->drain Incorrect Path non_halogen DO NOT Mix with Non-Halogenated Waste segregate->non_halogen Incorrect Path cap Keep Container Securely Capped store->cap containment Use Secondary Containment cap->containment ehs_pickup Request Waste Pickup (via Institutional EHS) containment->ehs_pickup disposal Final Disposal via Licensed Hazardous Waste Vendor (Incineration) ehs_pickup->disposal

Caption: Disposal workflow for Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By classifying Ethyl 2-bromo-5-ethoxy-4-methylbenzoate as a halogenated organic waste and adhering to the rigorous protocols for its segregation, containment, and disposal, researchers can ensure they are operating in compliance with safety regulations and best practices. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines as the final authority on procedure.

References

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • ChemWhat. (n.d.). ethyl 2-bromo-5-ethoxy-4-methylbenzoate CAS#: 1350759-94-2. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Google Patents. (n.d.). US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

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Safeguarding Your Research: A Practical Guide to Handling Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialized chemical reagents is paramount to protecting ourselves and ensuring the integrity of our work. This guide provides essential, field-tested safety and logistical information for the handling of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate (CAS No. 1350759-94-2), a key building block in synthetic chemistry.

Hazard Profile: An Evidence-Based Assessment

Based on data from similar bromo-aromatic esters, Ethyl 2-bromo-5-ethoxy-4-methylbenzoate should be handled as a compound that may present the following hazards[1][2][3]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact[1][2].

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[2].

  • Acute Oral Toxicity: While not always the primary concern with similar compounds, some analogs are classified as harmful if swallowed[1][4].

These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment should always precede the handling of this chemical[5]. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended for splash-prone operations.Protects against splashes and airborne particles, preventing serious eye irritation[1][6].
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat is required.Prevents direct skin contact, which can lead to irritation and potential absorption[1][6]. Proper glove removal technique is crucial to avoid cross-contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood to minimize inhalation of vapors or aerosols.Ensures adequate ventilation and protects against respiratory tract irritation[5][7].

Operational Plan: From Receipt to Disposal

Adherence to a systematic workflow is critical for safety and experimental reproducibility. The following step-by-step procedure provides a self-validating system for handling Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

Step 1: Preparation and Engineering Controls
  • Verify Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.

  • Segregate Materials: Keep the container of Ethyl 2-bromo-5-ethoxy-4-methylbenzoate tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials[8].

Step 2: Chemical Handling
  • Don PPE: Before opening the container, put on all required PPE as detailed in the table above.

  • Dispensing: Conduct all weighing and dispensing of the chemical inside the chemical fume hood to contain any dust or vapors.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area[6]. Wash hands thoroughly after handling, even if gloves were worn[1].

Step 3: Spill Management
  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated (within the fume hood)[8].

  • Containment: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to soak up the substance. Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[9]. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly.

Step 4: Waste Disposal
  • Hazardous Waste: All waste containing Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste[6].

  • Containerization: Dispose of the chemical waste in a designated, sealed, and clearly labeled hazardous waste container[9].

  • Institutional Guidelines: Adhere strictly to your institution's and local regulations for hazardous chemical waste disposal[10]. Do not flush down the drain[11][12].

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spills prep_fume_hood Verify Fume Hood prep_emergency Check Eyewash/Shower prep_fume_hood->prep_emergency prep_storage Store Securely prep_emergency->prep_storage handle_ppe Don PPE prep_storage->handle_ppe Proceed to Handling handle_dispense Dispense in Hood handle_ppe->handle_dispense handle_hygiene Practice Good Hygiene handle_dispense->handle_hygiene waste_collect Collect Hazardous Waste handle_hygiene->waste_collect Generate Waste spill_contain Contain Spill spill_contain->waste_collect waste_dispose Dispose per Regulations waste_collect->waste_dispose

Caption: Safe handling workflow for Ethyl 2-bromo-5-ethoxy-4-methylbenzoate.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET for Ethyl 4-(bromomethyl)
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • Carl ROTH. (2022, October 19).
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde.
  • ChemWhat. (2026).
  • CymitQuimica. (2025, December 5). SAFETY DATA SHEET for Ethyl 4-bromo-3-(ethoxymethyl)
  • AWS. (n.d.). Bromine Safety Handbook.
  • BenchChem. (2025). Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
  • National Research Council. (1995). LCSS: BROMINE. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzoic acid 97.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1-Bromo-4-(2-bromoethyl)benzene.
  • Thermo Fisher Scientific. (2025, September 6).
  • PubChem - NIH. (n.d.).
  • Organic Syntheses. (1998). Working with Hazardous Chemicals. Coll. Vol. 9, p.112.
  • ChemicalBook. (2025, October 17).
  • PubChem - NIH. (n.d.).
  • PubChem - NIH. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 6-Bromo-3-methoxy-2-methylbenzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.